molecular formula C21H27N7O3 B11321414 2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine

Cat. No.: B11321414
M. Wt: 425.5 g/mol
InChI Key: BWIUACJPNNVGRK-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with piperazine and nitrobenzoyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of piperazine and nitrobenzoyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include piperazine, methyl iodide, and nitrobenzoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitrobenzoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)aniline: A related compound with similar piperazine substitution.

    2-(4-Methylpiperazin-1-yl)ethanamine: Another compound featuring the piperazine group.

Uniqueness

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine is unique due to its combination of a pyrimidine core with both piperazine and nitrobenzoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H27N7O3

Molecular Weight

425.5 g/mol

IUPAC Name

[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C21H27N7O3/c1-16-22-19(25-8-6-24(2)7-9-25)15-20(23-16)26-10-12-27(13-11-26)21(29)17-4-3-5-18(14-17)28(30)31/h3-5,14-15H,6-13H2,1-2H3

InChI Key

BWIUACJPNNVGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N4CCN(CC4)C

Origin of Product

United States

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